Technical Guide: tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate
Technical Guide: tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate
This technical guide provides an in-depth analysis of tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS 1380170-73-9), a strategic heterocyclic building block used in modern drug discovery.
CAS Registry Number: 1380170-73-9 Role: Electrophilic Heterocyclic Scaffold / Sulfonamide Precursor Version: 2.0 (Scientific Reference)
Executive Summary: The Strategic Value of the Azepane Scaffold
In medicinal chemistry, the transition from six-membered rings (piperidines) to seven-membered rings (azepanes) is a classic strategy for scaffold hopping . This expansion alters the spatial orientation of substituents and ring flexibility, often improving binding affinity or selectivity profiles against targets such as GPCRs (e.g., Chemokine receptors) and metalloproteases.
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate serves as a bifunctional linchpin:
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Electrophilic Handle: The sulfonyl chloride (-SO₂Cl) at position C4 allows for rapid diversification via sulfonamide formation.
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Protected Nucleophile: The N-Boc group masks the secondary amine, enabling controlled, sequential functionalization.
This guide details the physicochemical profile, handling protocols, and synthetic utility of this compound, designed for researchers requiring high-fidelity experimental data.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Data |
| IUPAC Name | tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate |
| CAS Number | 1380170-73-9 |
| Molecular Formula | C₁₁H₂₀ClNO₄S |
| Molecular Weight | 297.80 g/mol |
| Physical State | White to off-white solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |
| Storage | -20°C, Hygroscopic, Store under Nitrogen/Argon |
| Stability | Moisture sensitive (Hydrolyzes to sulfonic acid) |
Synthetic Utility & Reaction Mechanisms
The primary utility of CAS 1380170-73-9 lies in its ability to generate azepane-4-sulfonamide libraries . The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom.
Mechanistic Pathway
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Activation: The amine nucleophile attacks the sulfur center.
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Elimination: Chloride is displaced, forming the sulfonamide bond.
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Deprotection (Optional): Acidic cleavage of the Boc group reveals the azepane nitrogen for secondary coupling.
Visualization: Reaction Workflow
The following diagram outlines the standard workflow for utilizing this scaffold in library synthesis.
Caption: Sequential functionalization workflow: Sulfonylation followed by N-Boc deprotection.
Experimental Protocols
Handling & Stability Precautions (Critical)
Sulfonyl chlorides are prone to hydrolysis, converting to the unreactive sulfonic acid.
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Validation: Check purity via ¹H NMR (CDCl₃) before use. Look for the disappearance of the sulfonyl chloride peak if comparing to a reference, or the appearance of broad acidic protons.
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Quenching: All glassware must be flame-dried. Solvents must be anhydrous.
Standard Protocol: Sulfonamide Synthesis
Objective: Coupling CAS 1380170-73-9 with a primary amine (R-NH₂).
Reagents:
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Scaffold: 1.0 equiv
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Amine: 1.1 equiv
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
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Addition: Cool the solution to 0°C. Dissolve tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.
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Why: Controlling the addition rate prevents exotherms and minimizes side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Monitoring: Monitor by TLC or LC-MS. The sulfonyl chloride is highly non-polar; the sulfonamide product will typically be more polar.
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Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove excess amine/TEA), saturated NaHCO₃, and brine.
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Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol: Boc-Deprotection (Post-Coupling)
Objective: Removal of the Boc group to release the secondary amine.
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Dissolution: Dissolve the sulfonamide intermediate in DCM.
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Acidolysis: Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 4:1).
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Reaction: Stir at room temperature for 1–2 hours. Monitor for the disappearance of the starting material (LC-MS [M-100] or [M-56] peaks often observed for Boc).
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Workup: Concentrate to remove excess TFA. Azeotrope with toluene or DCM (3x) to remove residual acid.
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Note: The product will be a TFA salt. For the free base, redissolve in DCM and wash with saturated NaHCO₃.
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Structural & Stereochemical Considerations
Chirality
The C4 position of the azepane ring is a chiral center.
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Commercial Status: CAS 1380170-73-9 is typically supplied as a racemate (mixture of R and S enantiomers).
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Implication: If used in drug development for a chiral target, resolution (via Chiral HPLC) or asymmetric synthesis of the starting material may be required later in the pipeline.
Conformational Flexibility
Unlike the rigid chair conformation of piperidine (6-membered), the azepane (7-membered) ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations.
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Drug Design Impact: This flexibility allows the sulfonyl appendage to explore a larger volume of chemical space within a binding pocket, potentially capturing interactions inaccessible to rigid analogs.
Quality Control & Characterization Data
When validating the integrity of CAS 1380170-73-9, look for these characteristic signals:
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¹H NMR (400 MHz, CDCl₃):
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δ 1.45 ppm (s, 9H): Strong singlet corresponding to the tert-butyl (Boc) group.
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δ 3.2–3.8 ppm (m, 4H): Multiplets for the α-protons (adjacent to Nitrogen).
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δ 3.9–4.1 ppm (m, 1H): Methine proton at C4 (adjacent to Sulfonyl). Note: This shifts significantly upfield (~3.0 ppm) after sulfonamide formation.
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LC-MS:
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Expect weak ionization for the sulfonyl chloride itself (often hydrolyzes on the column).
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Best characterized by derivatizing a small aliquot with benzylamine before injection.
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References
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PubChem Compound Summary. (2025). tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate (CAS 1380170-73-9).[2] National Center for Biotechnology Information. [Link]
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Zha, G. F., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465-494. [Link]
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Jiang, H., et al. (2024). "Recent advances in the synthesis of sulfonamides: A focus on sulfonyl chloride reactivity." ChemRxiv. [Link]




